molecular formula C9H6BrF3O3 B14023533 Methyl 3-bromo-2-(trifluoromethoxy)benzoate

Methyl 3-bromo-2-(trifluoromethoxy)benzoate

Cat. No.: B14023533
M. Wt: 299.04 g/mol
InChI Key: RUWFMQDUNGXCGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-(trifluoromethoxy)benzoate is primarily related to its chemical reactivity. The bromine atom and trifluoromethoxy group influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. In biological systems, compounds derived from this compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in certain synthetic applications and research contexts .

Biological Activity

Methyl 3-bromo-2-(trifluoromethoxy)benzoate is an organic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, as well as enzyme inhibition mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C9_9H6_6BrF3_3O2_2
  • Molecular Weight : Approximately 282.96 g/mol
  • SMILES : COC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F
  • InChIKey : GYXKJKGTJBJWDO-UHFFFAOYSA-N

The compound features a bromine atom and a trifluoromethoxy group attached to a benzoate moiety, which enhances its lipophilicity and reactivity.

Antimicrobial Activity

This compound exhibits notable antibacterial properties. Studies have shown that similar compounds possess significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Effective against Staphylococcus aureus with MIC values reported below 1 μg/mL.

Anticancer Potential

The compound has been evaluated for its anticancer properties against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

  • IC50 Values :
    • Against PACA2 (pancreatic cancer): IC50 = 44.4 μM.
    • Comparison with Doxorubicin (IC50 = 52.1 μM) shows that this compound has comparable potency.

Enzyme Inhibition

The biological activity of this compound is also attributed to its ability to inhibit specific enzymes involved in disease pathways. The trifluoromethoxy group enhances the compound's metabolic stability and bioavailability, making it a candidate for therapeutic applications.

Summary of Biological Activities

Activity TypeStudy ReferenceObservations
AntimicrobialEffective against S. aureus with MIC < 1 μg/mL
Anticancer Induced apoptosis in various cancer cell lines
Enzyme InhibitionInhibited key metabolic enzymes related to disease progression

Case Study: Antibacterial Activity

In a comparative study of various derivatives, this compound showed promising antibacterial activity, particularly against resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Properties

Molecular Formula

C9H6BrF3O3

Molecular Weight

299.04 g/mol

IUPAC Name

methyl 3-bromo-2-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-3-2-4-6(10)7(5)16-9(11,12)13/h2-4H,1H3

InChI Key

RUWFMQDUNGXCGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)OC(F)(F)F

Origin of Product

United States

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